![molecular formula C19H26ClN3O4 B2936845 (2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351642-81-3](/img/structure/B2936845.png)
(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C19H26ClN3O4 and a molecular weight of 395.88. It is related to a class of compounds that have shown potential in cancer therapy .
Synthesis Analysis
The synthesis of this compound or its derivatives involves several strategies. One approach is to replace the benzene ring in the compound with phthalazinone. The lactam moiety of phthalazinone, acting as both a hydrogen bond donor and acceptor, could form hydrogen bonds with BRD4. Another strategy is to substitute the carbonyl group of the compound with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a number of functional groups. It includes a 2,4-dimethoxyphenyl group, a 3,5-dimethylisoxazol-4-yl group, a piperazin-1-yl group, and a methanone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.88 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 341.1870048 g/mol. Its topological polar surface area is 49.6 Ų. It has a heavy atom count of 23 .Applications De Recherche Scientifique
Molecular Interaction and Antagonist Activity
Research on compounds with similar structures has explored their molecular interactions and antagonist activities. For example, studies on cannabinoid receptor antagonists have detailed the molecular interaction mechanisms, suggesting that compounds with certain piperazinyl methanone structures might interact similarly with biological receptors, potentially offering insights into the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Therapeutic Potential
Another research area involves the synthesis of piperazinyl methanone derivatives and their evaluation as therapeutic agents. For instance, linear synthesis approaches have been developed for creating compounds with potential therapeutic applications, indicating methods that could be adapted for synthesizing and studying "(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" (Muhammad Athar Abbasi et al., 2019).
Antioxidant Properties
Research on diphenylmethane derivatives, including bromophenols, has revealed their effective antioxidant power, hinting at the potential for compounds with similar structures to possess antioxidant activities, which could be explored for pharmaceutical or nutraceutical applications (Balaydın et al., 2010).
HIV Entry Inhibition
Studies on allosteric noncompetitive HIV entry inhibitors involving certain piperazinyl methanone structures suggest that compounds with similar functionalities could be investigated for their potential to inhibit HIV entry, offering a pathway to novel antiviral therapies (Watson et al., 2005).
Calcium Channel Blockade
The development and quantification of novel T-type calcium channel blockers indicate the relevance of piperazinyl methanone derivatives in neurological research, suggesting potential areas of application for compounds like "(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride" in pain management and neuroprotection (Noh et al., 2011).
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-17(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)16-6-5-15(24-3)11-18(16)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJXDUPEIKIMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.